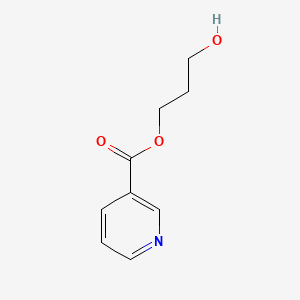

3-Pyridinecarboxylic acid, 3-hydroxypropyl ester

Overview

Description

3-Pyridinecarboxylic acid, 3-hydroxypropyl ester, is an ester derivative of nicotinic acid (also known as niacin or vitamin B3). This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. Nicotinic acid itself is a vital nutrient involved in numerous biological processes, and its derivatives often exhibit unique properties that can be harnessed for specific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nicotinic acid, 3-hydroxypropyl ester, typically involves the esterification of nicotinic acid with 3-hydroxypropyl alcohol. This reaction can be catalyzed by acidic or basic catalysts. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid for acidic conditions, and sodium hydroxide or potassium hydroxide for basic conditions. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: On an industrial scale, the production of nicotinic acid, 3-hydroxypropyl ester, may involve continuous flow processes to enhance efficiency and yield. The use of environmentally friendly solvents and catalysts is also a consideration to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Pyridinecarboxylic acid, 3-hydroxypropyl ester, can undergo various chemical reactions, including:

Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester to alcohols or other reduced forms.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ester can yield nicotinic acid, while reduction can produce 3-hydroxypropyl alcohol .

Scientific Research Applications

Chemical Synthesis

Versatile Building Block

3-Hydroxypropyl nicotinate serves as a vital intermediate in the synthesis of numerous organic compounds. Its hydroxyl group allows for various transformations, including esterification, etherification, and oxidation reactions. These capabilities enable the production of diverse functional compounds, making it a crucial building block in chemical synthesis .

Pharmaceutical Applications

The compound's structural features facilitate the development of novel drug candidates. It has been particularly noted for its potential applications in cardiovascular health and dermatology. The presence of the nicotinic acid core is associated with various biological activities, enhancing its utility in creating bioactive compounds and nutraceuticals .

Biological Significance

Nutraceuticals and Bioactive Compounds

3-Hydroxypropyl nicotinate is recognized for its role in synthesizing nutraceuticals. Its unique molecular structure contributes to its effectiveness in promoting health benefits, particularly in formulations aimed at improving skin health and overall well-being. The compound's ability to influence lipid solubility and absorption further enhances its applicability in health-related products .

Drug Development

Research indicates that derivatives of pyridine carboxylic acids can exhibit significant pharmacological effects. For instance, esters derived from these acids have been shown to possess anti-tubercular activity and other therapeutic potentials . The synthesis of pyridine carboxylic acid derivatives often involves using 3-hydroxypropyl nicotinate as an intermediate, leading to the creation of compounds with enhanced bioavailability and stability .

Cosmetic Industry

Skin Care Formulations

In cosmetics, 3-hydroxypropyl nicotinate is utilized for its moisturizing properties and ability to enhance skin penetration of active ingredients. Its incorporation into skincare products can improve the efficacy of formulations aimed at treating skin conditions or enhancing skin appearance .

Research Case Studies

Mechanism of Action

The mechanism of action of nicotinic acid, 3-hydroxypropyl ester, involves its conversion to nicotinic acid in the body. Nicotinic acid acts on specific receptors, such as the G-protein-coupled receptor GPR109A, to exert its effects. This interaction leads to various downstream signaling pathways that regulate lipid metabolism, inflammation, and other physiological processes .

Comparison with Similar Compounds

Nicotinic Acid (Niacin): The parent compound, essential for human health and involved in numerous metabolic processes.

Nicotinamide: Another derivative of nicotinic acid, used in the treatment of niacin deficiency and as a dietary supplement.

Methyl Nicotinate: A methyl ester of nicotinic acid, used topically for its vasodilatory effects.

Uniqueness: 3-Pyridinecarboxylic acid, 3-hydroxypropyl ester, is unique due to its specific ester functional group, which imparts distinct chemical and physical properties. This uniqueness allows it to be used in applications where other nicotinic acid derivatives may not be suitable, such as in certain industrial formulations and specialized medical research .

Biological Activity

3-Pyridinecarboxylic acid, 3-hydroxypropyl ester (CAS Number: 101952-65-2), also known as 3-hydroxypropyl nicotinate, is a derivative of nicotinic acid. This compound exhibits notable biological activities and serves as a versatile building block in chemical synthesis, particularly in pharmaceuticals and nutraceuticals. Its unique molecular structure, featuring a hydroxyl group and a propyl chain, enhances its potential applications in various therapeutic areas.

- Molecular Formula : C₉H₁₁NO₃

- Molecular Weight : 181.19 g/mol

- Structure : The compound consists of a pyridine ring with a carboxylic acid and an ester functional group.

Biological Activities

3-Hydroxypropyl nicotinate has been studied for its diverse biological activities, which include:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in cells. This is particularly relevant in the context of cardiovascular health and age-related diseases.

- Anti-inflammatory Effects : Research indicates that this compound may reduce inflammation by modulating inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory disorders.

- Cardiovascular Benefits : Preliminary studies suggest that 3-hydroxypropyl nicotinate can improve blood circulation and may have lipid-lowering effects, contributing to cardiovascular health.

- Dermatological Applications : The compound is also noted for its skin-protective properties, potentially aiding in the treatment of skin conditions through its moisturizing and anti-inflammatory effects.

Table 1: Summary of Biological Activities

Research Insights

- Antioxidant Mechanisms : A study highlighted the ability of 3-hydroxypropyl nicotinate to scavenge free radicals and enhance endogenous antioxidant defenses. This was measured through various assays that quantified radical scavenging activity and total antioxidant capacity.

- Inflammation Modulation : In vitro studies showed that the compound could downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models. This suggests its potential use in inflammatory diseases.

- Cardiovascular Studies : Animal models treated with 3-hydroxypropyl nicotinate demonstrated improved endothelial function and reduced arterial stiffness, indicating beneficial effects on cardiovascular health.

- Skin Health Applications : Clinical trials have indicated that formulations containing this compound improve skin hydration and elasticity while reducing erythema in subjects with sensitive skin.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-pyridinecarboxylic acid, 3-hydroxypropyl ester, and how can reaction efficiency be optimized?

- Methodological Answer : The esterification of 3-pyridinecarboxylic acid with 3-hydroxypropanol can be achieved via Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. Reaction progress should be monitored using thin-layer chromatography (TLC) or HPLC. Optimization may involve varying solvent polarity (e.g., dichloromethane or DMF) and temperature (25–60°C). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the ester .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm ester bond formation (e.g., carbonyl resonance at ~170 ppm in C NMR).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected [M+H] for CHNO: 182.0817).

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under laboratory conditions?

- Methodological Answer :

- Solubility : Likely hydrophobic due to the ester moiety; test solubility in DMSO (common stock solvent) and aqueous buffers (e.g., PBS with ≤1% Tween-80 for biological assays). Similar esters (e.g., myristyl nicotinate) are insoluble in water .

- Stability : Store at -20°C under inert atmosphere (N) to prevent hydrolysis. Monitor degradation via periodic HPLC analysis. Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR peaks) during characterization?

- Methodological Answer : Contradictions may arise from impurities, tautomerism, or isomer formation. Strategies include:

- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to confirm connectivity.

- Chiral Chromatography : If stereoisomers are suspected, use a chiral column (e.g., Chiralpak IA) with hexane/isopropanol mobile phase.

- Recrystallization : Purify the compound using solvent pairs (e.g., ethanol/water) to eliminate impurities .

Q. What experimental approaches are effective for studying the hydrolytic stability of this ester under physiological conditions?

- Methodological Answer :

- Simulated Biological Media : Incubate the ester in PBS (pH 7.4) or human plasma at 37°C. Sample aliquots at intervals (0–48 hrs) and quantify intact ester via LC-MS.

- Kinetic Analysis : Calculate hydrolysis half-life () using first-order kinetics. Compare with structurally related esters (e.g., 3-hydroxypropyl acetate, = 6–12 hrs in aqueous buffers) .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound?

- Methodological Answer :

- In Vitro Assays : Test ester derivatives (e.g., varying alkyl chain length) for receptor binding (e.g., nicotinic acetylcholine receptors) or enzyme inhibition (e.g., hydrolases).

- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions between the ester and target proteins. Validate with mutagenesis studies .

Q. Data Contradiction and Research Gaps

Q. How should researchers address incomplete physicochemical data (e.g., missing logP or pKa values) for this compound?

- Methodological Answer :

Properties

IUPAC Name |

3-hydroxypropyl pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c11-5-2-6-13-9(12)8-3-1-4-10-7-8/h1,3-4,7,11H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVVPXBCSMMGCTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)OCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40144417 | |

| Record name | Nicotinic acid, 3-hydroxypropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40144417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101952-65-2 | |

| Record name | Nicotinic acid, 3-hydroxypropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101952652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicotinic acid, 3-hydroxypropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40144417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.